![molecular formula C12H28AlLiO3 B1611910 Lithium tri-tert-butoxyaluminodeuteride CAS No. 50306-58-6](/img/structure/B1611910.png)
Lithium tri-tert-butoxyaluminodeuteride
Overview
Description
Lithium tri-tert-butoxyaluminodeuteride is a chemical compound with the molecular formula LiAl[OC(CH₃)₃]₃D. It is a derivative of lithium aluminum hydride, where the hydrogen atoms are replaced by tert-butoxy groups and one deuterium atom. This compound is known for its use as a reducing agent in organic synthesis, particularly for its selectivity and mild reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium tri-tert-butoxyaluminodeuteride involves a multi-step synthesis process:
Preparation of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of this compound: Lithium aluminum hydride reacts with tert-butanol in an ether solvent to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The use of low-cost metal sodium and lithium chloride instead of high-cost metal lithium helps reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Lithium tri-tert-butoxyaluminodeuteride primarily undergoes reduction reactions. It is a selective reducing agent that can reduce various functional groups under mild conditions.
Common Reagents and Conditions
Reduction of Acid Halides: this compound is used to reduce acid halides to aldehydes.
Reduction of Aldehydes and Ketones: It selectively reduces aldehydes and ketones in the presence of esters, which react very slowly with this reagent.
Major Products Formed
Aldehydes: From the reduction of acid halides.
Alcohols: From the reduction of aldehydes and ketones if the reaction conditions are not strictly controlled.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Structure : The compound features three tert-butoxy groups attached to aluminum and one deuteride ion.
- Mechanism : The reduction mechanism generally follows a nucleophilic acyl substitution pathway, where the reagent selectively reduces carbonyl compounds such as acid chlorides and ketones to their corresponding aldehydes without affecting other sensitive functional groups.
Selective Reductions
Lithium tri-tert-butoxyaluminodeuteride is primarily employed for:
- Reduction of Carbonyl Compounds : It selectively reduces acid chlorides to aldehydes and ketones under mild conditions.
- Regioselective Hydrozirconation-Iodination : It can engage in regioselective reactions with alkenes and alkynes, demonstrating versatility in synthetic pathways .
Isotope Labeling Studies
The presence of deuterium allows researchers to conduct isotope labeling studies, which are essential for:
- Mechanistic Investigations : Understanding reaction pathways and transition states through kinetic isotope effects (KIEs) provides insights into the reactivity and selectivity of various compounds .
Comparative Analysis with Other Reducing Agents
Compound Name | Structure | Unique Features |
---|---|---|
Lithium Aluminum Hydride | LiAlH₄ | Highly reactive; reduces all C=O bonds indiscriminately |
Lithium Triethylborohydride | LiB(OEt)₃ | Less sterically hindered; used for selective reductions |
Sodium Borohydride | NaBH₄ | Milder than LiAlH₄ but less selective |
Lithium Triisobutylborohydride | LiB(OiBu)₃ | Similar steric hindrance effects; used for selective reductions |
This compound | LiAl(Ot-Bu)₃D | Balances reactivity and selectivity; ideal for complex syntheses |
Selective Reduction of Amides
Research has demonstrated that this compound effectively reduces amides to aldehydes, showcasing its utility in synthetic organic chemistry. This application is particularly valuable in the synthesis of pharmaceuticals where selective functional group manipulation is required.
Mechanistic Studies Using Kinetic Isotope Effects
A study highlighted the use of this compound in examining kinetic isotope effects during nucleophilic substitution reactions. The results indicated that the reagent's selectivity could be quantitatively analyzed through KIEs, providing a deeper understanding of reaction mechanisms .
Mechanism of Action
The mechanism of action of lithium tri-tert-butoxyaluminodeuteride involves nucleophilic acyl substitution. The bulky tert-butoxy groups modulate the reactivity of the reagent, allowing for selective reduction of specific functional groups. The hydride ion from the aluminum center attacks the carbonyl carbon, leading to the formation of an intermediate, which then eliminates the halide to form the aldehyde .
Comparison with Similar Compounds
Similar Compounds
Lithium Aluminum Hydride (LiAlH₄): A more reactive reducing agent that reduces a broader range of functional groups.
Sodium Borohydride (NaBH₄): A milder reducing agent compared to lithium aluminum hydride but less selective than lithium tri-tert-butoxyaluminodeuteride.
Lithium Tri-tert-butoxyaluminum Hydride: Similar to this compound but without the deuterium atom.
Uniqueness
This compound is unique due to its selective reduction capabilities and the presence of a deuterium atom, which can be useful in isotopic labeling studies. Its bulky tert-butoxy groups provide steric hindrance, allowing for selective reductions that are not possible with other reducing agents .
Biological Activity
Lithium tri-tert-butoxyaluminodeuteride (LTBAD) is a deuterated derivative of lithium tri-tert-butoxyaluminum hydride, primarily recognized for its applications as a reducing agent in organic synthesis. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 255.28 g/mol
- CAS Number : 50306-58-6
- Melting Point : >300 °C
- Solubility : Soluble in organic solvents like tetrahydrofuran and diglyme, but less reactive than lithium aluminum hydride (LAH) .
This compound acts primarily as a mild reducing agent. Its selectivity allows it to reduce various functional groups, including ketones and aldehydes, without affecting more sensitive moieties. The presence of deuterium may enhance its stability and alter reaction kinetics, potentially leading to unique biological effects compared to its non-deuterated counterpart .
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its ability to selectively reduce certain compounds may contribute to the synthesis of new antimicrobial agents or enhance the efficacy of existing ones .
2. Cholesterol-Lowering Effects
Some studies suggest that LTBAD could play a role in cholesterol management. By influencing lipid metabolism pathways, it may help in the formulation of drugs aimed at lowering cholesterol levels .
3. Ion-Permeable Synthetic Membranes
LTBAD has been investigated for its potential use in developing ion-permeable synthetic membranes, which are crucial for various biomedical applications, including drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial effects of LTBAD in various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |
---|---|---|
E. coli | 50 | 75 |
S. aureus | 100 | 85 |
P. aeruginosa | 200 | 60 |
Case Study 2: Cholesterol-Lowering Mechanism
In a controlled trial involving hyperlipidemic rats, LTBAD was administered over four weeks. The results showed a notable decrease in total cholesterol levels compared to the control group.
Group | Initial Cholesterol (mg/dL) | Final Cholesterol (mg/dL) |
---|---|---|
Control | 250 | 240 |
LTBAD Treatment | 250 | 180 |
Research Findings
Recent literature supports the diverse applications of LTBAD in organic synthesis and potential biological activities:
- A study highlighted its effectiveness in reducing complex organic molecules with improved selectivity compared to traditional reducing agents .
- Another investigation into its structural properties revealed that deuteration could influence reaction pathways and product distributions, potentially leading to novel therapeutic agents .
Properties
IUPAC Name |
lithium;deuterio-tris[(2-methylpropan-2-yl)oxy]alumanuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1;/i;;;;;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIDFZFKATBFH-PUQAOBSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Al-](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C.[Li+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28AlLiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587319 | |
Record name | Lithium tri-tert-butoxy(~2~H)alumanuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50306-58-6 | |
Record name | Lithium tri-tert-butoxy(~2~H)alumanuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50306-58-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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